molecular formula C17H22N6O B12242956 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

Cat. No.: B12242956
M. Wt: 326.4 g/mol
InChI Key: QJOKGFPEKGDVFA-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex organic compound that features a unique combination of oxazole, imidazo[1,2-b]pyridazine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and imidazo[1,2-b]pyridazine intermediates, which are then coupled with piperazine under specific conditions. Common reagents used in these reactions include various alkylating agents, solvents like acetonitrile, and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is unique due to its specific combination of oxazole, imidazo[1,2-b]pyridazine, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H22N6O

Molecular Weight

326.4 g/mol

IUPAC Name

3,5-dimethyl-4-[[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C17H22N6O/c1-12-10-23-16(18-12)4-5-17(19-23)22-8-6-21(7-9-22)11-15-13(2)20-24-14(15)3/h4-5,10H,6-9,11H2,1-3H3

InChI Key

QJOKGFPEKGDVFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)CC4=C(ON=C4C)C

Origin of Product

United States

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